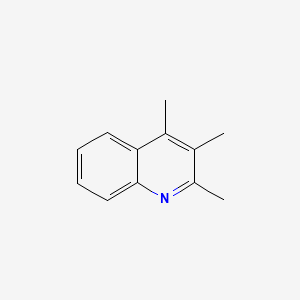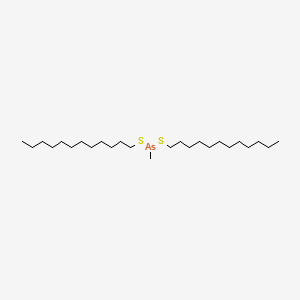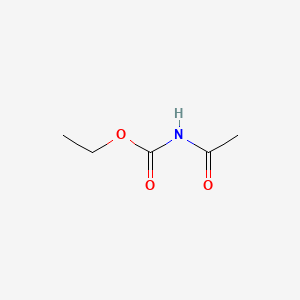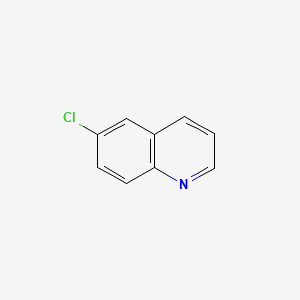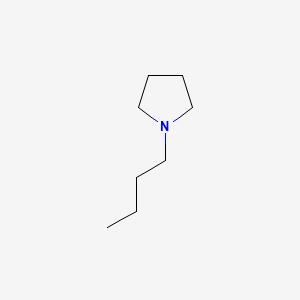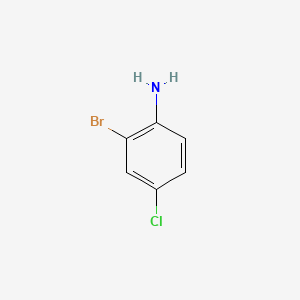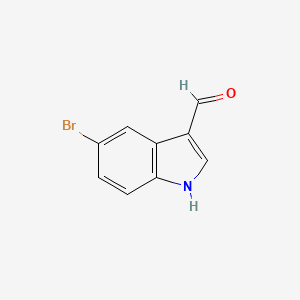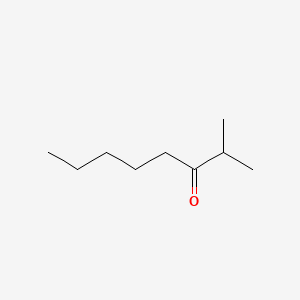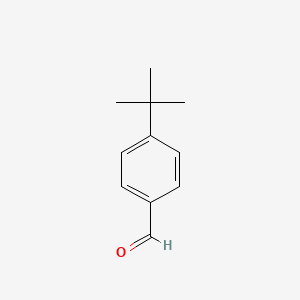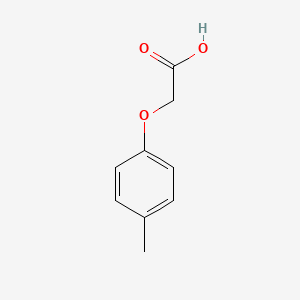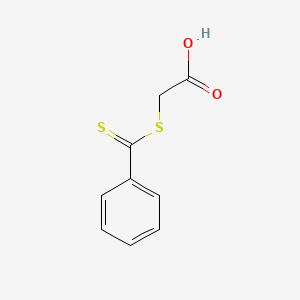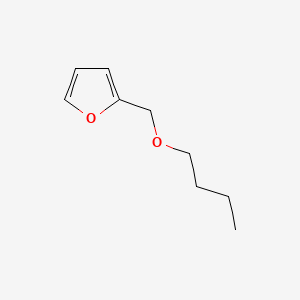
2-(丁氧甲基)呋喃
描述
2-(Butoxymethyl)furan is an organic compound with the molecular formula C₉H₁₄O₂. It is a derivative of furan, a heterocyclic aromatic organic compound. This compound is known for its utility in various chemical reactions and industrial applications, particularly as an intermediate in the synthesis of other chemicals .
科学研究应用
2-(Butoxymethyl)furan has a variety of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of furfural and other furan derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, solvents, and other industrial chemicals.
作用机制
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . Therefore, the targets could be diverse depending on the specific biological or pharmacological activity.
Mode of Action
Furan derivatives have been known to interact with various biological targets leading to different therapeutic effects
Biochemical Pathways
Furan derivatives have been known to affect various biochemical pathways depending on their specific biological or pharmacological activity
Pharmacokinetics
The compound’s molecular formula is c9h14o2, with an average mass of 154206 Da and a monoisotopic mass of 154099380 Da These properties could influence its pharmacokinetics and bioavailability
Result of Action
Furan derivatives have been known to exhibit various molecular and cellular effects depending on their specific biological or pharmacological activity
生化分析
Biochemical Properties
2-(Butoxymethyl)furan plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with cytochrome P450 enzymes suggests that 2-(Butoxymethyl)furan may influence the oxidative metabolism of other compounds. Additionally, it has been noted that 2-(Butoxymethyl)furan can act as a solvent in laboratory settings, which may affect the solubility and stability of other biomolecules .
Cellular Effects
The effects of 2-(Butoxymethyl)furan on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(Butoxymethyl)furan can modulate the activity of certain transcription factors, leading to changes in gene expression . This modulation can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis. Furthermore, 2-(Butoxymethyl)furan has been reported to affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux and levels of various metabolites .
Molecular Mechanism
At the molecular level, 2-(Butoxymethyl)furan exerts its effects through several mechanisms. One of the primary mechanisms involves its interaction with cytochrome P450 enzymes, leading to the formation of reactive metabolites . These reactive metabolites can bind to nucleophilic sites on proteins and DNA, potentially causing enzyme inhibition or activation and changes in gene expression. Additionally, 2-(Butoxymethyl)furan has been shown to undergo oxidation, resulting in the formation of cis-2-butene-1,4-dial, a key toxic metabolite that interacts with tissue nucleophiles .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(Butoxymethyl)furan in laboratory settings are important considerations for its use in biochemical studies. Over time, 2-(Butoxymethyl)furan can undergo degradation, leading to the formation of various by-products . These by-products may have different biochemical properties and effects on cellular function. Long-term studies have shown that the effects of 2-(Butoxymethyl)furan on cellular function can vary, with some studies reporting sustained effects on gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-(Butoxymethyl)furan in animal models are dose-dependent. At lower doses, 2-(Butoxymethyl)furan has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity . Studies in animal models have shown that high doses of 2-(Butoxymethyl)furan can cause liver and kidney damage, likely due to the formation of reactive metabolites . Additionally, threshold effects have been observed, where certain doses are required to elicit specific biochemical responses .
Metabolic Pathways
2-(Butoxymethyl)furan is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . The metabolism of 2-(Butoxymethyl)furan leads to the formation of reactive metabolites, which can further interact with other biomolecules. These interactions can influence metabolic flux and the levels of various metabolites in the body . Additionally, 2-(Butoxymethyl)furan has been shown to affect the oxidative metabolism of lipids and proteins, contributing to its overall biochemical effects .
Transport and Distribution
The transport and distribution of 2-(Butoxymethyl)furan within cells and tissues are mediated by various transporters and binding proteins . Once inside the cell, 2-(Butoxymethyl)furan can be distributed to different cellular compartments, where it can exert its biochemical effects. The localization and accumulation of 2-(Butoxymethyl)furan within specific tissues can influence its overall activity and function .
Subcellular Localization
The subcellular localization of 2-(Butoxymethyl)furan is an important factor in determining its activity and function. Studies have shown that 2-(Butoxymethyl)furan can be localized to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct 2-(Butoxymethyl)furan to specific organelles. The subcellular localization of 2-(Butoxymethyl)furan can influence its interactions with other biomolecules and its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
2-(Butoxymethyl)furan can be synthesized through the reaction of furfuryl alcohol with 1-butanol. This reaction typically involves the use of an acid catalyst to facilitate the etherification process . The reaction conditions generally include moderate temperatures and the removal of water to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of 2-(Butoxymethyl)furan involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and chromatography, are common to enhance the efficiency of the process .
化学反应分析
Types of Reactions
2-(Butoxymethyl)furan undergoes various chemical reactions, including:
Oxidation: This reaction can convert 2-(Butoxymethyl)furan into corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
Oxidation: Butyl levulinate and other carboxylic acids.
Reduction: Butyl furfuryl alcohol.
Substitution: Halogenated furans and nitrofurans.
相似化合物的比较
2-(Butoxymethyl)furan can be compared with other furan derivatives such as:
Furfuryl alcohol: A precursor in the synthesis of 2-(Butoxymethyl)furan, known for its use in resins and adhesives.
2,5-Dimethylfuran: Used as a biofuel and in the production of fine chemicals.
Furfural: A versatile building block for many industrial chemicals, including polymers and solvents.
2-(Butoxymethyl)furan is unique due to its specific butoxymethyl group, which imparts distinct chemical properties and reactivity compared to other furan derivatives .
属性
IUPAC Name |
2-(butoxymethyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-3-6-10-8-9-5-4-7-11-9/h4-5,7H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDABMXTZAZGFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205471 | |
| Record name | Furan, 2-(butoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56920-82-2 | |
| Record name | 2-(Butoxymethyl)furan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56920-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furan, 2-(butoxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056920822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, 2-(butoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


